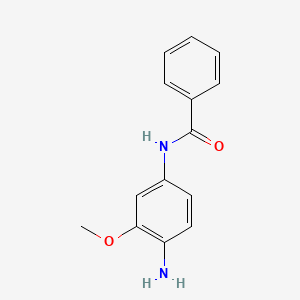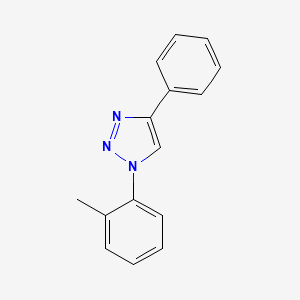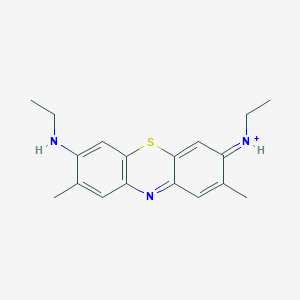![molecular formula C10H11NO2S B14137730 Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate CAS No. 89295-37-4](/img/structure/B14137730.png)
Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate typically involves the reaction of pyridine-2-thiol with methyl 2-bromoacrylate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of pyridine-2-thiol attacks the electrophilic carbon of the bromoacrylate, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the sulfanyl group.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the ester group.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution can involve reagents such as sodium amide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can act as a nucleophile, participating in various biochemical reactions. The ester moiety can undergo hydrolysis, releasing the active pyridine derivative.
Comparación Con Compuestos Similares
Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate can be compared with other pyridine derivatives, such as:
Methyl 2-{[(pyridin-2-yl)oxy]methyl}prop-2-enoate: Similar structure but with an oxygen atom instead of sulfur.
Methyl 2-{[(pyridin-2-yl)amino]methyl}prop-2-enoate: Contains an amino group instead of a sulfanyl group.
Methyl 2-{[(pyridin-2-yl)carbonyl]methyl}prop-2-enoate: Features a carbonyl group in place of the sulfanyl group.
Propiedades
Número CAS |
89295-37-4 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
methyl 2-(pyridin-2-ylsulfanylmethyl)prop-2-enoate |
InChI |
InChI=1S/C10H11NO2S/c1-8(10(12)13-2)7-14-9-5-3-4-6-11-9/h3-6H,1,7H2,2H3 |
Clave InChI |
XCZICJZDYUHEDQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C)CSC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B14137648.png)
![N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14137652.png)
![4-[(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B14137660.png)
![Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate](/img/structure/B14137664.png)
![Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B14137675.png)





![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)

![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)

